molecular formula C13H14O4 B1471068 (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane CAS No. 2200278-72-2

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

Cat. No.: B1471068
CAS No.: 2200278-72-2
M. Wt: 234.25 g/mol
InChI Key: BYKNJRIVJRIKQC-JVASRFHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through the reaction of D-mannitol with benzaldehyde under acidic conditions to form the benzylidene protective group . The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets and pathways. The benzylidene protective group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective deprotection is crucial for the synthesis of complex molecules such as nucleosides and oligonucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is unique due to its specific protective group arrangement, which allows for selective reactions and functionalization. This makes it particularly valuable in the synthesis of nucleosides and oligonucleotides, where precise control over functional groups is essential .

Properties

IUPAC Name

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNJRIVJRIKQC-JVASRFHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Reactant of Route 2
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Reactant of Route 3
Reactant of Route 3
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Reactant of Route 4
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Reactant of Route 5
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Reactant of Route 6
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

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